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Abstract
This document provides a comprehensive technical overview of 5-Bromo-2-methoxy-3-
(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal

chemistry. It serves as a key building block for the synthesis of complex pharmaceutical agents,

particularly kinase inhibitors. This guide details its physicochemical properties, spectroscopic

data, a validated synthesis protocol, and its application in the development of therapeutic

compounds. Visualizations of synthetic workflows and relevant biological pathways are

provided to enhance understanding.

Physicochemical and Structural Data
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a substituted pyridine ring, functionalized

with groups that offer multiple synthetic handles. The trifluoromethyl group enhances metabolic

stability and cell permeability in derivative drug candidates, while the bromo and methoxy

groups allow for diverse coupling and modification reactions.[1][2]
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Property Value Source(s)

CAS Number 1214377-42-0 [3][4]

Molecular Formula C₇H₅BrF₃NO [3][5]

Molecular Weight 256.02 g/mol [3][5]

IUPAC Name
5-bromo-2-methoxy-3-

(trifluoromethyl)pyridine
[5]

Physical Form Colorless to Yellow Liquid/Oil [3][6]

Boiling Point 208.0 ± 40.0 °C at 760 mmHg [7]

Density 1.6 ± 0.1 g/cm³ [7]

LogP 3.74 [7]

SMILES
COC1=C(C=C(C=N1)Br)C(F)

(F)F
[5]

InChIKey
ZIOFHXRZJCIBCO-

UHFFFAOYSA-N
[5][6]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the compound. While

comprehensive spectral data is not fully available in public literature, key proton NMR data has

been reported.
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Spectrum Type Data Source(s)

¹H-NMR

(400MHz, DMSO-d₆, 298K): δ

4.03 (s, 3H), 7.95 (d, 1H), 8.4

(d, 1H)

[3][4]

¹³C-NMR

Experimental data not publicly

available. Predicted shifts can

be calculated using standard

software.

¹⁹F-NMR

Experimental data not publicly

available. A single sharp peak

around -60 to -65 ppm is

expected for the CF₃ group.

Synthesis Protocol
The compound is typically synthesized via electrophilic bromination of its precursor, 2-methoxy-

3-(trifluoromethyl)pyridine. The following workflow and protocol are based on established

patent literature.[3][4]

Reagents

Process Product

2-methoxy-3-
(trifluoromethyl)pyridine

Reaction
(RT, 18h, Argon)

Mixing

1,3-dibromo-5,5-
dimethylimidazolidine-2,4-dione

Mixing

Trifluoroacetic Acid (TFA)
Mixing

TFA Removal
(Reduced Pressure)

Workup
(tert-butyl methyl ether)

Purification
(Silica Chromatography)

5-Bromo-2-methoxy-3-
(trifluoromethyl)pyridine

Yield: 74%
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Click to download full resolution via product page

Caption: Synthesis workflow for 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.

Detailed Experimental Methodology
Objective: To synthesize 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine via bromination.

Materials:

2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)

Trifluoroacetic acid (TFA, 80 mL)

tert-butyl methyl ether (250 mL)

Heptane

Ethyl acetate

Sodium bicarbonate (NaHCO₃)

Silica gel

Procedure:

To a reaction vessel, add 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).[3]

Add trifluoroacetic acid (80 mL) to the mixture. The reaction is stirred at room temperature for

18 hours under an argon atmosphere.[3][4]

After the reaction is complete, remove the TFA by distillation under reduced pressure (50

mbar at 45 °C).[3]

Suspend the resulting residue in tert-butyl methyl ether (200 mL). A colorless solid will

precipitate.[3]
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Remove the solid by filtration and wash it with an additional portion of tert-butyl methyl ether

(50 mL).[3]

The combined filtrate is then purified by column chromatography on silica gel, using a

heptane/ethyl acetate gradient (from 100/0 to 90/10) as the eluent.[4]

The fractions containing the product are collected and filtered through a plug of sodium

bicarbonate (20 g).[3]

The filtrate is evaporated under reduced pressure to yield the crude product as a golden oil.

[3][4]

For final purification, the oil is dissolved in heptane (20 mL) and filtered through a plug of

silica gel (80 g), eluting with heptane.[3]

The solvent is removed under reduced pressure to afford the final product, 5-Bromo-2-
methoxy-3-(trifluoromethyl)pyridine, as a colorless oil (22.5 g, 74% yield).[3][4]

Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of high-value pharmaceutical

targets. Its structure is incorporated into molecules designed to modulate key biological

pathways, particularly in oncology and inflammatory diseases. A notable application is in the

synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.
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(trifluoromethyl)pyridine
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Caption: Role as a key intermediate in pharmaceutical synthesis.
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The bromo-substituent is ideal for participating in palladium-catalyzed cross-coupling reactions

(e.g., Buchwald-Hartwig amination, Suzuki coupling), allowing for the efficient connection of the

pyridine head-group to a larger, more complex molecular scaffold. For instance, it is a

documented intermediate in the synthesis of icenticaftor and leniolisib. Leniolisib is an inhibitor

of the delta isoform of the p110 catalytic subunit of class IA phosphoinositide 3-kinases

(PI3Ks).

Context: The PI3K Signaling Pathway
The PI3K pathway is a critical intracellular signaling cascade that regulates essential cellular

functions including growth, proliferation, survival, and metabolism.[3] Dysregulation of this

pathway is a hallmark of many cancers and inflammatory diseases, making it a prime target for

therapeutic intervention.[6]
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Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.
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Inhibitors developed from intermediates like 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
are designed to bind to the PI3K enzyme, blocking its kinase activity. This prevents the

phosphorylation of PIP2 to PIP3, thereby halting the downstream signaling cascade and

mitigating the pathological effects of its overactivation.[5]

Safety and Handling
This compound is for research and development purposes and should be handled by trained

professionals in a laboratory setting. Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in

a well-ventilated area or a chemical fume hood.

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Acute Toxicity, Inhalation H335: May cause respiratory irritation

Precautionary Statements: P261, P305, P338, P351.[5][6]
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Compound Profile

GHS Hazard Statements

Required Precautions

5-Bromo-2-methoxy-3-
(trifluoromethyl)pyridine

H302: Harmful if swallowed

is associated with

H315: Causes skin irritation

is associated with

H319: Causes serious eye irritation

is associated with

H335: May cause respiratory irritation

is associated with

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

necessitates

P305+P351+P338: IF IN EYES: Rinse cautiously
 with water for several minutes. Remove contact

 lenses, if present and easy to do. Continue rinsing.

necessitates necessitatesnecessitates necessitatesnecessitates necessitatesnecessitates
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Caption: Logical relationship between the compound, its hazards, and precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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